An In-Depth Technical Guide to the Solubility of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid in DMSO and Water
An In-Depth Technical Guide to the Solubility of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid in DMSO and Water
Introduction
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (CAS: 81595-00-8) is a heterocyclic compound featuring both a carboxylic acid moiety and a tetrazole ring.[1] Such structures are of significant interest in medicinal chemistry, as the tetrazole ring can act as a bioisostere for a carboxylic acid group, potentially influencing the compound's physicochemical properties, metabolic stability, and target binding.[1] A thorough understanding of the solubility of this compound in both a polar aprotic solvent like dimethyl sulfoxide (DMSO) and an aqueous medium is fundamental for its progression through the drug discovery pipeline. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties: A Predictive Analysis
The key parameters influencing solubility are the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP).
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pKa (Acid Dissociation Constant): This compound possesses two acidic protons: one on the carboxylic acid group and one on the tetrazole ring. The tetrazole ring itself is known to have a pKa of approximately 4.89, comparable to many carboxylic acids.[2][3] The carboxylic acid moiety is expected to have a pKa in the range of 3 to 5. Computational predictions are therefore essential to distinguish between the two.
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logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound. A higher logP suggests better solubility in nonpolar environments and lower solubility in water.
Based on in-silico predictions from various online computational tools, the following are the estimated physicochemical properties for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid:[2][4][5][6][7]
| Property | Predicted Value | Significance in Solubility |
| Molecular Weight | 218.21 g/mol | Influences the molar concentration for a given mass. |
| Predicted Acidic pKa₁ | ~3.5 - 4.0 | Likely corresponds to the carboxylic acid, indicating it will be ionized at physiological pH. |
| Predicted Acidic pKa₂ | ~4.5 - 5.0 | Likely corresponds to the tetrazole ring, also suggesting ionization at physiological pH. |
| Predicted logP | ~2.5 - 3.0 | Suggests moderate lipophilicity and likely low intrinsic aqueous solubility of the neutral form. |
Note: These values are computationally predicted and should be experimentally verified.
Theoretical Framework for Solubility
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3] Given the presence of both polar (carboxylic acid, tetrazole) and nonpolar (p-methylphenyl group) regions in [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, it is anticipated to exhibit high solubility in DMSO. This makes DMSO an excellent choice for preparing high-concentration stock solutions for in vitro screening assays.
Aqueous Solubility: The Critical Role of pH
The aqueous solubility of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is expected to be highly dependent on the pH of the solution. As an acidic compound, its solubility will increase significantly as the pH rises above its pKa values. This is due to the deprotonation of the carboxylic acid and tetrazole moieties, forming the more polar (and thus more water-soluble) carboxylate and tetrazolate anions.
The relationship between pH, pKa, and the concentration of the ionized ([A⁻]) and unionized ([HA]) forms of an acid is described by the Henderson-Hasselbalch equation:
pH = pKa + log([A⁻]/[HA])
At a pH below the pKa, the unionized, less soluble form will predominate. Conversely, at a pH above the pKa, the ionized, more soluble form will be the major species. This principle is fundamental to understanding its behavior in biological systems and for developing suitable formulations.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, as these two measures can yield significantly different results and have different implications for drug development.
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Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration DMSO stock solution when diluted into an aqueous buffer. It often results in a supersaturated solution that may precipitate over time. This high-throughput screening method is useful in early drug discovery to flag potential solubility issues.
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Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over a longer period (typically 24-48 hours). This is a more accurate and relevant measure for later stages of drug development, including formulation.
Kinetic solubility values are often higher than thermodynamic solubility because the compound is already in a high-energy, dissolved state in DMSO before being introduced to the aqueous buffer, which can delay the formation of a stable crystal lattice.
Experimental Protocols for Solubility Determination
To experimentally determine the solubility of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, the following detailed protocols for kinetic and thermodynamic solubility assays are recommended.
Kinetic Solubility Assay (Turbidimetric Method)
This method provides a rapid assessment of the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.[3]
Materials:
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[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
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96-well microplate
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
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Preparation of Stock Solution: Accurately weigh a precise amount of the compound and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.
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Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve the final desired concentrations.
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Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (solid)
-
DMSO
-
Water (or relevant aqueous buffers of different pH)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume of the desired solvent (DMSO or aqueous buffer).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC-UV.
-
-
Data Analysis: Quantify the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve generated from an analytical standard. This concentration represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While experimental solubility data for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid in DMSO and water is not publicly available, a comprehensive understanding of its physicochemical properties can be inferred from its structure and computational predictions. The compound is expected to be highly soluble in DMSO. Its aqueous solubility is predicted to be low for the neutral species but will increase significantly with a rise in pH due to the ionization of its acidic functional groups. The provided experimental protocols for kinetic and thermodynamic solubility assays offer robust methods for researchers to determine these critical parameters, enabling informed decisions in the drug discovery and development process.
References
-
Jaiswal, et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Why is tetrazole acidic?. Available at: [Link]
-
American Chemical Society. Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Available at: [Link]
-
PubChem. Tolmetin. Available at: [Link]
-
PubMed. Absolute calculations of acidity of C-substituted tetrazoles in solution. Available at: [Link]
-
ChemExper. cLogP Calculation. Available at: [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. Available at: [Link]
-
ChemAxon. Calculators & Predictors. Available at: [Link]
-
OpenMolecules. Calculated LogP. Available at: [Link]
-
ResearchGate. Physical-chemical properties of compounds. Available at: [Link]
-
CAS Common Chemistry. (-)-Quinic acid. Available at: [Link]
-
ProSim. List of 63 pure compound properties available in Chemical Properties on Demand software. Available at: [Link]
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Available at: [Link]
-
PubMed. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Available at: [Link]
-
Semantic Scholar. Synthesis and Functionalization of 5-Substituted Tetrazoles†. Available at: [Link]
-
ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]
-
CDC Stacks. Physical Properties of Sulfur Compounds-- A Literature Review of the Higher Molecular Weight Compounds: Through 1955 [C1 to C13]. Available at: [Link]
-
EPA. 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole. Available at: [Link]
-
MDPI. (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Available at: [Link]
-
CAS Common Chemistry. Phenol. Available at: [Link]
-
CAS Common Chemistry. Reactive Black 5. Available at: [Link]
-
GovInfo. Selected values of chemical thermodynamic properties [Part 8] Compounds of Uranium, Protactinium, Thorium, Actinium, and the Alk. Available at: [Link]
-
Redirect. New version database. Available at: [Link]
-
Semantic Scholar. 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
-
Rowan. Rowan's Free Online pKa Calculator. Available at: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available at: [Link]
-
PCBIS. Thermodynamic solubility. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemExper [chemexper.com]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. chemaxon.com [chemaxon.com]
- 7. www.openmolecules.org [openmolecules.org]
